6-Nitro-1,3-benzoxazole-2-carbaldehyde
Description
6-Nitro-1,3-benzoxazole-2-carbaldehyde is a heterocyclic organic compound featuring a benzoxazole core substituted with a nitro (-NO₂) group at position 6 and a carbaldehyde (-CHO) group at position 2. Benzoxazoles are aromatic systems containing oxygen and nitrogen within a fused bicyclic structure, which confer unique electronic and steric properties. The nitro group enhances electrophilicity and stability, while the aldehyde moiety offers reactivity for further functionalization, making this compound valuable in pharmaceutical synthesis and materials science .
Properties
CAS No. |
944907-40-8 |
|---|---|
Molecular Formula |
C8H4N2O4 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
6-nitro-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C8H4N2O4/c11-4-8-9-6-2-1-5(10(12)13)3-7(6)14-8/h1-4H |
InChI Key |
UULMTNMZYUBKIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1,3-benzoxazole-2-carbaldehyde typically involves the condensation of 2-aminophenol with nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 6-Nitro-1,3-benzoxazole-2-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-1,3-benzoxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 6-Nitro-1,3-benzoxazole-2-carboxylic acid.
Reduction: 6-Amino-1,3-benzoxazole-2-carbaldehyde.
Substitution: 6-Substituted-1,3-benzoxazole-2-carbaldehyde derivatives.
Scientific Research Applications
6-Nitro-1,3-benzoxazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-1,3-benzoxazole-2-carbaldehyde is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and anticancer effects. The aldehyde group can form covalent bonds with amino groups in proteins, potentially inhibiting their function .
Molecular Targets and Pathways:
Antimicrobial Activity: The compound targets bacterial cell walls and enzymes, disrupting their function and leading to cell death.
Anticancer Activity: It interacts with DNA and proteins involved in cell division, inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared based on core heterocycles, substituents, and functional groups:
| Compound Name | Core Structure | Substituents/Functional Groups | Key Features |
|---|---|---|---|
| 6-Nitro-1,3-benzoxazole-2-carbaldehyde | Benzoxazole | -NO₂ (C6), -CHO (C2) | Electrophilic aldehyde, nitro stabilization |
| 6-Nitro-1,3-benzothiazole-2(3H)-thione | Benzothiazole | -NO₂ (C6), -SH (C2) | Thione group enhances metal coordination |
| 6-Nitro-1H-indazole-3-carbaldehyde | Indazole | -NO₂ (C6), -CHO (C3) | Aldehyde at C3, indazole’s dual N-heterocycle |
| 6-Chloro-7-cyano-benzodithiazine | Benzodithiazine | -Cl (C6), -CN (C7), -SO₂, hydrazine linker | Sulfone groups, cyano for dipole moments |
Key Observations :
- Electron-Withdrawing Effects : The nitro group in all compounds reduces electron density, enhancing electrophilicity. In benzoxazole and benzothiazole derivatives, this stabilizes the aromatic system .
- Aldehyde Reactivity : The carbaldehyde group in benzoxazole and indazole derivatives serves as a site for nucleophilic additions (e.g., condensations, Schiff base formation) .
- Heterocycle Influence : Benzoxazole’s oxygen atom vs. benzothiazole’s sulfur alters polarity and hydrogen-bonding capacity. Indazole’s dual nitrogen atoms enable varied binding modes in biological systems .
Physicochemical Properties
Data from analogs provide insights into expected properties:
Notes:
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